1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride
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Overview
Description
1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloroacetyl group and a 4-chlorobenzyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the introduction of a chloroacetyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 4-chlorobenzyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(Chloroacetyl)piperazine: Lacks the 4-chlorobenzyl group, resulting in different chemical properties and applications.
4-(4-Chlorobenzyl)piperazine: Lacks the chloroacetyl group, leading to variations in reactivity and biological activity.
The presence of both the chloroacetyl and 4-chlorobenzyl groups in this compound makes it unique and versatile for various research applications.
Properties
IUPAC Name |
2-chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-7-5-16(6-8-17)10-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMCSSBDCUQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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